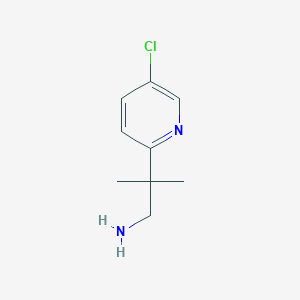

2-(5-Chloropyridin-2-yl)-2-méthylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

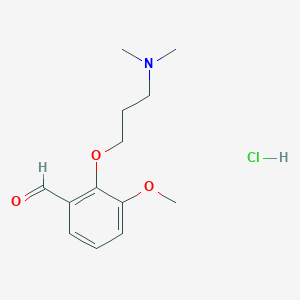

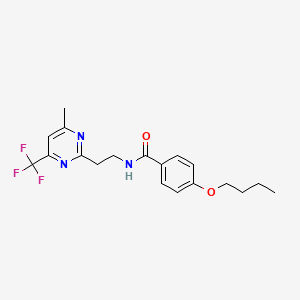

The compound “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” likely belongs to the class of organic compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” would likely include a pyridine ring with a chlorine atom at the 5-position and a 2-methylpropan-1-amine group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” would depend on the specific conditions and reagents used. For instance, it might undergo reactions with electrophiles due to the nucleophilic nature of the nitrogen atom in the pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” would depend on its specific structure. For instance, similar compounds like “2-(5-chloropyridin-2-yl)acetic acid” have a density of 1.4±0.1 g/cm³, a boiling point of 295.9±25.0 °C at 760 mmHg, and a molar refractivity of 40.4±0.3 cm³ .Mécanisme D'action

The mechanism of action of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine is similar to that of other psychedelics such as LSD and psilocybin. It binds to the 5-HT2A receptor and activates it, leading to changes in the activity of neurons in various regions of the brain. This results in altered perception, mood, and cognition. The exact mechanism by which this occurs is not fully understood, but it is thought to involve changes in the release of neurotransmitters such as serotonin and dopamine.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine are similar to those of other psychedelics. It can cause changes in perception, mood, and cognition, as well as alterations in sensory processing and time perception. It can also cause physical effects such as dilated pupils, increased heart rate and blood pressure, and changes in body temperature. The effects of the drug can last for several hours.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine in lab experiments include its potency and selectivity for the 5-HT2A receptor, which makes it a valuable tool for investigating the receptor's function. Its relatively simple synthesis method and availability also make it accessible for research purposes. However, the drug's potential for abuse and safety concerns limit its use in certain contexts. Researchers must take precautions to ensure the safety of subjects and follow ethical guidelines when using the drug in experiments.

Orientations Futures

There are several future directions for research on 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine. One area of interest is the drug's potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Another direction is the development of new compounds based on the structure of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine that may have improved therapeutic properties or reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of the drug and its effects on the brain and body.

Méthodes De Synthèse

The synthesis of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine involves the reaction of 2C-C with 2-(5-chloro-2-pyridyl)ethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The process is relatively simple and can be carried out in a laboratory setting.

Applications De Recherche Scientifique

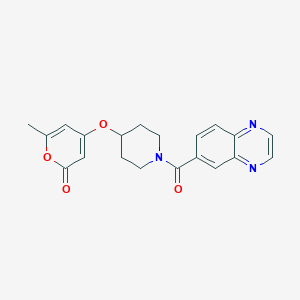

- Des chercheurs ont exploré le potentiel anti-fibrotique de ce composé. Dans une étude, de nouveaux dérivés de 2-(pyridin-2-yl) pyrimidine (y compris notre composé) ont été synthétisés et évalués contre des cellules stellaires hépatiques de rat immortalisées (HSC-T6). Certains de ces dérivés ont présenté de meilleures activités anti-fibrotiques que les médicaments existants tels que la pirfénidone et la Bipy55′DC .

- Acide 5-chloropyridine-2-boronique, un composé apparenté, est utilisé comme réactif en synthèse organique. Il joue également un rôle dans les processus de couplage de Suzuki-Miyaura .

- Les dérivés de pyrimidine, y compris ceux contenant la fraction pyridine, ont démontré des activités antimicrobiennes et antivirales .

Activité anti-fibrotique

Synthèse organique et couplage de Suzuki-Miyaura

Propriétés antimicrobiennes et antivirales

Potentiel antitumoral

Propriétés

IUPAC Name |

2-(5-chloropyridin-2-yl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBDTZZWHNPTRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=NC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2458438.png)

![3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one](/img/structure/B2458448.png)

![Ethyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2458449.png)

![5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2458460.png)

![3-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2458461.png)